4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid
Overview
Description
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C12H11BClNO3. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid typically involves the reaction of 4-chloro-3-iodophenol with pyridine-3-methanol in the presence of a base, followed by borylation using a boronic acid reagent. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenols or quinones can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Chlorophenylboronic Acid: Similar structure but lacks the pyridin-3-ylmethoxy group.
3-Pyridinylboronic Acid: Contains the pyridine ring but lacks the chlorophenyl group.
Uniqueness
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid is unique due to its combination of a chlorophenyl group and a pyridin-3-ylmethoxy group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules .
Properties
IUPAC Name |
[4-chloro-3-(pyridin-3-ylmethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-4-3-10(13(16)17)6-12(11)18-8-9-2-1-5-15-7-9/h1-7,16-17H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZIBCQFDRMGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC2=CN=CC=C2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200221 | |
Record name | Boronic acid, B-[4-chloro-3-(3-pyridinylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-73-8 | |
Record name | Boronic acid, B-[4-chloro-3-(3-pyridinylmethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-chloro-3-(3-pyridinylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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